molecular formula C7H11BrN2S B13180955 5-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole

5-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole

Cat. No.: B13180955
M. Wt: 235.15 g/mol
InChI Key: RBYKFVBGQMTFPK-UHFFFAOYSA-N
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Description

5-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a dimethylpropyl group attached to the thiadiazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole typically involves the reaction of 3-bromo-2,2-dimethylpropylamine with thiocarbonyl diimidazole. The reaction is carried out under anhydrous conditions in a suitable solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted thiadiazoles with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or thiols.

Scientific Research Applications

5-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    DNA Interaction: It may intercalate with DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound could modulate signal transduction pathways, affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole
  • 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole
  • 3-Bromo-2,2-dimethyl-1-propanol

Uniqueness

5-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its bromine atom and dimethylpropyl group make it a versatile intermediate for further functionalization and derivatization, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

5-(3-bromo-2,2-dimethylpropyl)thiadiazole

InChI

InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-9-10-11-6/h4H,3,5H2,1-2H3

InChI Key

RBYKFVBGQMTFPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=NS1)CBr

Origin of Product

United States

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